molecular formula C12H9F3O B11883288 1-Methyl-8-(trifluoromethoxy)naphthalene

1-Methyl-8-(trifluoromethoxy)naphthalene

Cat. No.: B11883288
M. Wt: 226.19 g/mol
InChI Key: PXQPUNNTJREBMS-UHFFFAOYSA-N
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Description

1-Methyl-8-(trifluoromethoxy)naphthalene is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-8-(trifluoromethoxy)naphthalene typically involves the introduction of the trifluoromethoxy group into the naphthalene ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of stable and readily available organoboron reagents is crucial for the efficiency of this process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-8-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the naphthalene ring .

Scientific Research Applications

1-Methyl-8-(trifluoromethoxy)naphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-8-(trifluoromethoxy)naphthalene involves its interaction with molecular targets through various pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. These interactions can modulate the activity of specific molecular targets, leading to desired biological effects .

Comparison with Similar Compounds

  • 1-Methyl-7-(trifluoromethoxy)naphthalene
  • 1-Methyl-6-(trifluoromethoxy)naphthalene
  • 1-Methyl-5-(trifluoromethoxy)naphthalene

Comparison: 1-Methyl-8-(trifluoromethoxy)naphthalene is unique due to the position of the trifluoromethoxy group on the naphthalene ring. This positional difference can significantly influence the compound’s chemical reactivity, physical properties, and biological activity. Compared to its analogs, this compound may exhibit distinct interactions with molecular targets, making it valuable for specific applications .

Properties

Molecular Formula

C12H9F3O

Molecular Weight

226.19 g/mol

IUPAC Name

1-methyl-8-(trifluoromethoxy)naphthalene

InChI

InChI=1S/C12H9F3O/c1-8-4-2-5-9-6-3-7-10(11(8)9)16-12(13,14)15/h2-7H,1H3

InChI Key

PXQPUNNTJREBMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2OC(F)(F)F

Origin of Product

United States

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